molecular formula C27H21N5O B12886190 N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide CAS No. 23655-67-6

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide

Cat. No.: B12886190
CAS No.: 23655-67-6
M. Wt: 431.5 g/mol
InChI Key: BTWGHACHPBOCOB-UHFFFAOYSA-N
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Description

N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide is a complex organic compound that features both pyridine and quinoline moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Moiety: Starting with a pyridine derivative, an amination reaction can introduce the amino group.

    Formation of the Quinoline Moiety: Quinoline derivatives can be synthesized through various methods, such as the Skraup synthesis.

    Coupling Reactions: The pyridine and quinoline derivatives can be coupled using a suitable linker, often involving amide bond formation through reactions with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine and quinoline rings.

    Reduction: Reduction reactions can modify the aromatic rings or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with pyridine and quinoline structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The molecular targets could include enzymes, receptors, or DNA, and the pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide: can be compared with other compounds containing pyridine or quinoline moieties, such as:

Uniqueness

The uniqueness of N-(4-(Pyridin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide lies in its specific combination of pyridine and quinoline structures, which might confer unique biological activities or chemical properties not found in simpler analogs.

Properties

CAS No.

23655-67-6

Molecular Formula

C27H21N5O

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(pyridin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide

InChI

InChI=1S/C27H21N5O/c33-27(32-22-11-9-20(10-12-22)30-23-13-16-28-17-14-23)19-5-7-21(8-6-19)31-26-15-18-29-25-4-2-1-3-24(25)26/h1-18H,(H,28,30)(H,29,31)(H,32,33)

InChI Key

BTWGHACHPBOCOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=NC=C5

Origin of Product

United States

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